molecular formula C12H17ClO2 B2488462 (3-Chloro-adamantan-1-yl)-acetic acid CAS No. 42501-29-1

(3-Chloro-adamantan-1-yl)-acetic acid

Cat. No. B2488462
Key on ui cas rn: 42501-29-1
M. Wt: 228.72
InChI Key: JLHRDMZSPPRYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966800

Procedure details

18 Grams of sodium chloride were added in about 20 equal portions to a mixture of 3 g of 1-adamantyl-acetic acid, 60 ml. of carbon tetrachloride and 200 g of 96% sulfuric acid which was kept at 5° -10°C by external cooling under thorough stirring over a period of 6 hours while a mixture of 9 g of t-butanol and 20 ml. of carbon tetrachloride was added thereto dropwise over 30 minutes. The reaction mixture was poured onto 300 g of broken ice pieces. The crystalline precipitate was filtered out, washed with water sufficiently and air-dried to obtain 3.2 g (yield: 91.1%) of crude 1-carboxymethyl-3-chloroadamantane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
9 g
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-:1].[Na+].[C:3]12([CH2:13][C:14]([OH:16])=[O:15])[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.S(=O)(=O)(O)O>C(Cl)(Cl)(Cl)Cl.C(O)(C)(C)C>[C:14]([CH2:13][C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][C:5]([Cl:1])([CH2:6]3)[CH2:4]1)[CH2:10]2)([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
9 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 5° -10°C
TEMPERATURE
Type
TEMPERATURE
Details
by external cooling
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was filtered out
WASH
Type
WASH
Details
washed with water sufficiently
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)CC12CC3(CC(CC(C1)C3)C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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